1-(4-methylcyclohexyl)ethan-1-one
Overview
Description
It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylcyclohexyl)ethan-1-one typically involves the reaction of 4-methylcyclohexanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an esterification mechanism, followed by hydrolysis to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
Oxidation: 4-Methylcyclohexylacetic acid.
Reduction: 4-Methylcyclohexanol.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-(4-methylcyclohexyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent.
Mechanism of Action
The mechanism of action of 1-(4-methylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-methylcyclohexyl)ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its methyl group at the 4-position of the cyclohexyl ring influences its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
1-(4-methylcyclohexyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-3-5-9(6-4-7)8(2)10/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAYNGUDHFAFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172113 | |
Record name | Ethanone, 1-(4-methylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1879-06-7 | |
Record name | Ethanone, 1-(4-methylcyclohexyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4-methylcyclohexyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(4-methylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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